BQ-788

Descripción general

Descripción

BQ-788 is a highly potent and selective antagonist of the endothelin receptor type B (ETB). It is known for its ability to inhibit the binding of endothelin-1 (ET-1) to ETB receptors, which plays a significant role in various physiological and pathological processes, including vasoconstriction, bronchoconstriction, and cell proliferation . The compound has a molecular formula of C34H50N5NaO7 and a molecular weight of 663.8 Da .

Aplicaciones Científicas De Investigación

BQ-788 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the binding and inhibition of endothelin receptors.

Biology: Employed in research to understand the role of endothelin receptors in cellular processes such as vasoconstriction and cell proliferation.

Medicine: Investigated for its potential therapeutic effects in conditions like hypertension, pulmonary arterial hypertension, and cancer. .

Mecanismo De Acción

Target of Action

BQ-788, also known as BQ788 sodium salt, is a potent and selective antagonist of the endothelin B (ETB) receptor . The ETB receptor is a G protein-coupled receptor found in various tissues, including the heart and vascular smooth muscle cells. It plays a crucial role in vasoconstriction and bronchoconstriction .

Mode of Action

This compound competitively inhibits the binding of endothelin-1 (ET-1), a potent vasoconstrictor, to ETB receptors . The IC50 value for this inhibition is 1.2 nM in human Girardi heart cells . This compound poorly inhibits the binding to eta receptors, with an ic50 of 1300 nm .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the endothelin signaling pathway. By blocking the ETB receptor, this compound prevents ET-1 from exerting its vasoconstrictive and bronchoconstrictive effects . This blockade can lead to a shift in the balance of endothelin signaling towards the ETA receptor, potentially enhancing vasoconstrictive responses .

Pharmacokinetics

It’s known that this compound can be administered intravenously .

Result of Action

This compound inhibits ET-1 induced vasoconstriction, bronchoconstriction, and cell proliferation . It also shows antitumor effects . In rat studies, this compound abolished the depressor response to ET-1, resulting in a rapid onset of apparently enhanced pressor response .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the concentration of ET-1 in the plasma can affect the efficacy of this compound. In rat studies, this compound markedly increased the plasma concentration of ET-1, which is considered an index of potential ETB receptor blockade in vivo

Análisis Bioquímico

Biochemical Properties

BQ-788 sodium salt has been shown to prevent ET-1 from binding to ETB receptors in human Girardi heart cells with an IC50 value of 1.2nM . The inhibition to ETA receptors is much weaker with an IC50 value of 1300nM . This suggests that this compound sodium salt interacts specifically with ETB receptors, and does not significantly inhibit other peptide hormone receptors .

Cellular Effects

This compound sodium salt has been found to inhibit ET-1 induced vasoconstriction, bronchoconstriction, and cell proliferation . It also shows antitumor effects . In pathological settings, the ET axis, which this compound sodium salt interacts with, is known to contribute to endothelial activation in cardiovascular diseases, cell proliferation, chemoresistance, and metastasis in cancer, and inflammation and fibrosis in renal disease .

Molecular Mechanism

The molecular mechanism of this compound sodium salt involves its interaction with ETB receptors. It prevents ET-1 from binding to these receptors, thereby inhibiting the effects of ET-1 . This includes vasoconstriction, bronchoconstriction, and cell proliferation .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound sodium salt are limited, it has been suggested that this compound may have beneficial effects in amitriptyline-induced cardiovascular changes via a physiologic antagonism .

Dosage Effects in Animal Models

In animal models, the effects of this compound sodium salt have been studied in the context of amitriptyline-induced cardiovascular toxicity. This compound administration improved mean arterial pressure, shortened the prolonged QRS duration, and increased heart rate compared with the control group . All the amitriptyline-infused rats survived in the this compound group, while all the amitriptyline-infused rats died within 20 min in the control group .

Métodos De Preparación

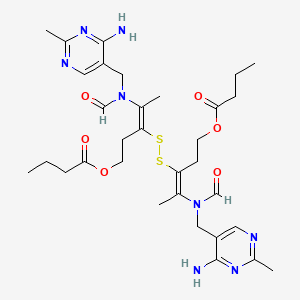

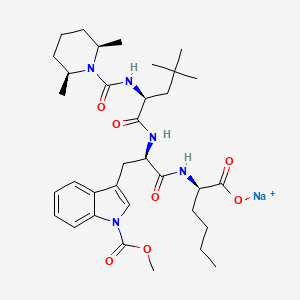

Synthetic Routes and Reaction Conditions: BQ-788 is synthesized through a multi-step process involving the coupling of specific amino acids and peptide fragments. The synthesis typically begins with the preparation of the key intermediate, N-cis-2,6-dimethylpiperidinocarbonyl-L-gamma-methylleucyl-D-tryptophyl-D-norleucine . This intermediate is then coupled with other fragments under controlled conditions to form the final product.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and high-yield production of the compound. The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 98% .

Análisis De Reacciones Químicas

Types of Reactions: BQ-788 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: The compound can be reduced to form reduced analogs.

Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled temperatures and pH conditions.

Major Products Formed:

Comparación Con Compuestos Similares

BQ-123: A selective antagonist of the endothelin receptor type A (ETA).

Ambrisentan: Another endothelin receptor antagonist with selectivity for ETA.

Macitentan: A dual endothelin receptor antagonist targeting both ETA and ETB receptors.

Clazosentan: A selective ETA receptor antagonist.

Comparison: BQ-788 is unique in its high selectivity and potency for the ETB receptor compared to other endothelin receptor antagonists. While compounds like BQ-123 and Ambrisentan target the ETA receptor, this compound specifically inhibits ETB, making it a valuable tool for studying the distinct roles of ETB receptors in various physiological and pathological processes .

Propiedades

Número CAS |

156161-89-6 |

|---|---|

Fórmula molecular |

C34H50N5NaO7 |

Peso molecular |

663.8 g/mol |

Nombre IUPAC |

sodium;(2R)-2-[[(2R)-2-amino-3-(1-methoxycarbonylindol-3-yl)propanoyl]-[(2S)-2-[[(2R,6S)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoyl]amino]hexanoate |

InChI |

InChI=1S/C34H51N5O7.Na/c1-8-9-16-28(31(42)43)39(29(40)25(35)18-23-20-37(33(45)46-7)27-17-11-10-15-24(23)27)30(41)26(19-34(4,5)6)36-32(44)38-21(2)13-12-14-22(38)3;/h10-11,15,17,20-22,25-26,28H,8-9,12-14,16,18-19,35H2,1-7H3,(H,36,44)(H,42,43);/q;+1/p-1/t21-,22+,25-,26+,28-;/m1./s1 |

Clave InChI |

JFIJJAJAXSAGIH-IVZJRGRDSA-M |

SMILES |

CCCCC(C(=O)[O-])NC(=O)C(CC1=CN(C2=CC=CC=C21)C(=O)OC)NC(=O)C(CC(C)(C)C)NC(=O)N3C(CCCC3C)C.[Na+] |

SMILES isomérico |

CCCC[C@H](C(=O)[O-])N(C(=O)[C@@H](CC1=CN(C2=CC=CC=C21)C(=O)OC)N)C(=O)[C@H](CC(C)(C)C)NC(=O)N3[C@@H](CCC[C@@H]3C)C.[Na+] |

SMILES canónico |

CCCCC(C(=O)[O-])N(C(=O)C(CC1=CN(C2=CC=CC=C21)C(=O)OC)N)C(=O)C(CC(C)(C)C)NC(=O)N3C(CCCC3C)C.[Na+] |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Secuencia |

XXX |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

BQ 788 BQ-788 BQ788 N-2,6-dimethylpiperidinocarbonyl-gamma-MeLeu-Trp(COOMe)-Nle-ONa N-cis-2,6-dimethylpiperidinocarbonyl-gamma-methylleucyl-tryptophyl(COOMe)-norleucine sodium 2-((2-(((2,6-dimethyl-1-piperidinyl)carbonyl)amino)-4,4-dimethylpentanoyl)(1-(methoxycarbonyl)-D-tryptophyl)amino)hexanoate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

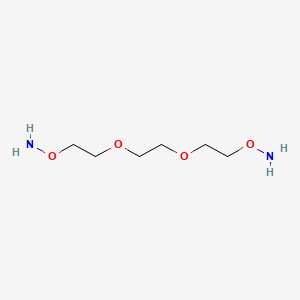

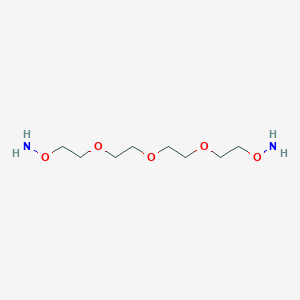

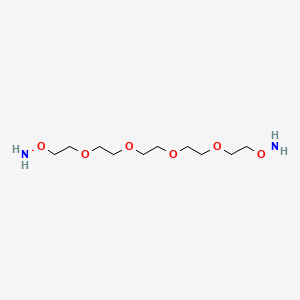

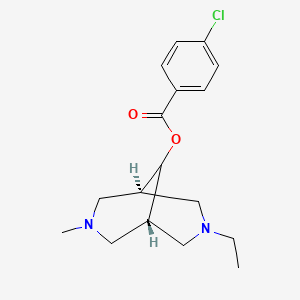

Feasible Synthetic Routes

A: BQ-788 is a selective antagonist of the endothelin ETB receptor subtype. [, , , , ]

A: this compound binds to the ETB receptor and blocks the binding of endogenous ligands, endothelin-1 (ET-1), ET-2, and ET-3, thereby preventing receptor activation. [, , ]

ANone: The downstream effects are complex and depend on the tissue and species. In general, ETB receptor blockade by this compound can lead to:

- Increased vasoconstriction: In some vascular beds, ETB receptors mediate vasodilation, and their blockade by this compound can lead to unopposed vasoconstriction via the ETA receptor. [, , , , , ]

- Reduced ET-1 clearance: ETB receptors are involved in the clearance of circulating ET-1, and their blockade by this compound can increase plasma ET-1 levels. [, , , ]

- Modulation of neurotransmission: ETB receptors are found on enteric neurons and can influence intestinal motility. This compound can affect peristalsis by modulating cholinergic nerve-mediated contractions. [, ]

- Alterations in cell proliferation: ETB receptors are involved in cell proliferation in various cell types, including airway smooth muscle cells. This compound can inhibit ET-1-induced mitogenesis in these cells. []

A: No, this compound has been shown to have no agonist activity at ETB receptors in concentrations up to 10 μM. []

ANone: The molecular formula of this compound is C28H40N6O6, and its molecular weight is 556.66 g/mol.

A: Yes, this compound has been characterized by 1H NMR and high-resolution fast atom bombardment mass spectrometry. []

ANone: The provided research articles focus primarily on the pharmacological and physiological effects of this compound in relation to ETB receptors. They do not contain information regarding material compatibility, stability under various conditions, catalytic properties, computational chemistry modeling, or the other aspects listed in questions 3-26.

A: this compound was first described in the early 1990s as a potent and selective ETB receptor antagonist. [, ] Its development was a significant milestone in endothelin research, as it provided a valuable tool to investigate the physiological and pathological roles of ETB receptors.

ANone: this compound has the potential to be utilized in various research areas, including:

- Cardiovascular research: Exploring the role of ETB receptors in hypertension, heart failure, and pulmonary hypertension. [, , , , , , ]

- Neuroscience: Investigating the involvement of ETB receptors in stroke, neurodegenerative diseases, and pain. [, , ]

- Gastroenterology: Understanding the role of ETB receptors in regulating intestinal motility and inflammatory bowel diseases. []

- Pulmonary research: Studying the contribution of ETB receptors to airway hyperreactivity and pulmonary fibrosis. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.